An In-depth Technical Guide to (Z)-6-(3-Carboxyacrylamido)hexanoic Acid: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to (Z)-6-(3-Carboxyacrylamido)hexanoic Acid: Properties, Synthesis, and Applications in Drug Development
Foreword: Unveiling a Versatile Molecular Scaffold
In the landscape of modern drug development and materials science, the demand for versatile molecular building blocks is insatiable. These entities, often bifunctional in nature, serve as the crucial linkers, spacers, and foundational scaffolds upon which complex and highly functional molecules are constructed. (Z)-6-(3-Carboxyacrylamido)hexanoic acid, a molecule at the intersection of dicarboxylic acids and unsaturated amides, represents one such pivotal compound. Its unique structural features—a flexible hexanoic acid chain, a reactive maleamic acid moiety, and two carboxylic acid groups of differing reactivity—render it a molecule of significant interest for researchers and scientists. This guide aims to provide an in-depth technical exploration of its chemical properties, a detailed protocol for its synthesis, and a forward-looking perspective on its applications, particularly in the realm of advanced drug delivery systems.
Core Molecular Structure and Physicochemical Properties
(Z)-6-(3-Carboxyacrylamido)hexanoic acid, with the CAS Number 57079-14-8, possesses a molecular formula of C10H15NO5 and a molecular weight of 229.23 g/mol .[1] Its structure is characterized by a six-carbon aliphatic chain derived from 6-aminohexanoic acid, which is amide-linked to a maleic acid-derived moiety. The "(Z)" designation in its name is crucial, indicating that the two carboxyl groups on the double bond are on the same side, a stereochemistry inherited from its precursor, maleic anhydride.[]
// Atom nodes N1 [label="N", pos="0,0.5!"]; H_N [label="H", pos="-0.5,0.8!"]; C1 [label="C", pos="0.5,-0.2!"]; O1 [label="O", pos="0.5,-0.9!"]; C2 [label="C", pos="1.5,0.2!"]; H_C2 [label="H", pos="1.5,0.9!"]; C3 [label="C", pos="2.5,-0.2!"]; H_C3 [label="H", pos="2.5,0.5!"]; C4 [label="C", pos="3.5,0.2!"]; O2 [label="O", pos="3.5,0.9!"]; O3 [label="OH", pos="4.2,-0.2!"]; C5 [label="CH₂", pos="-1,-0.2!"]; C6 [label="CH₂", pos="-2,0.2!"]; C7 [label="CH₂", pos="-3,-0.2!"]; C8 [label="CH₂", pos="-4,0.2!"]; C9 [label="CH₂", pos="-5,-0.2!"]; C10 [label="C", pos="-6,0.2!"]; O4 [label="O", pos="-6,0.9!"]; O5 [label="OH", pos="-6.7,-0.2!"];
// Bonds N1 -- H_N; N1 -- C1 [style=solid]; C1 -- O1 [style=double]; C1 -- C2; C2 -- H_C2; C2 -- C3 [style=double]; C3 -- H_C3; C3 -- C4; C4 -- O2 [style=double]; C4 -- O3; N1 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- O4 [style=double]; C10 -- O5; } केंद Figure 1: Chemical structure of (Z)-6-(3-Carboxyacrylamido)hexanoic acid.
Physical Properties
While some physical properties for this specific molecule are not extensively reported in publicly available databases, we can infer its characteristics based on its structure and data from analogous compounds.
| Property | Value/Description | Source/Basis |
| Molecular Formula | C10H15NO5 | [1] |
| Molecular Weight | 229.23 g/mol | [1] |
| Appearance | Expected to be a white to off-white solid. | Based on similar dicarboxylic acids and amino acid derivatives. |
| Melting Point | Not reported. Expected to be in the range of 100-150 °C. | Dicarboxylic acids often have relatively high melting points due to hydrogen bonding. |
| Boiling Point | Not reported. Likely to decompose upon heating at atmospheric pressure. | Typical for compounds with multiple functional groups. |
| Solubility | Sparingly soluble in water, with enhanced solubility in polar organic solvents such as acetone, ethyl acetate, ethanol, and DMSO.[3][4][5][6] | The presence of two carboxylic acid groups and an amide linkage suggests polarity, while the hexyl chain provides some nonpolar character. The solubility of dicarboxylic acids in organic solvents is often enhanced by the presence of small amounts of water.[5][6] |
| XLogP3 | -0.1 | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Topological Polar Surface Area | 104 Ų | [1] |
Spectroscopic Characterization
The structural features of (Z)-6-(3-Carboxyacrylamido)hexanoic acid give rise to a characteristic spectroscopic signature.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The two vinyl protons of the maleamic acid moiety will appear as doublets, with a coupling constant characteristic of a cis relationship. The protons of the hexanoic acid chain will appear as multiplets in the aliphatic region. The amide N-H proton will likely be a broad singlet, and the two carboxylic acid protons will also be broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the two carbonyl carbons of the carboxylic acid groups, the amide carbonyl carbon, the two olefinic carbons, and the six carbons of the hexanoic acid chain.[7][8][9][10][11] The chemical shifts of the carbonyl and olefinic carbons are particularly diagnostic of the maleamic acid structure.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching band for the hydrogen-bonded carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹.[12][13][14][15][16] Strong C=O stretching vibrations for the carboxylic acid and amide groups will be observed around 1700 cm⁻¹ and 1640 cm⁻¹, respectively. The N-H stretching of the amide will appear around 3300 cm⁻¹.
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in negative ion mode would be expected to show a prominent ion for [M-H]⁻ at m/z 228.09.[17][18][19] Fragmentation patterns would likely involve the loss of water and carbon dioxide from the carboxylic acid groups.
Synthesis of (Z)-6-(3-Carboxyacrylamido)hexanoic Acid
The synthesis of (Z)-6-(3-Carboxyacrylamido)hexanoic acid is a straightforward and high-yielding reaction involving the nucleophilic ring-opening of maleic anhydride with 6-aminohexanoic acid.[20][21] This reaction is a classic example of acylation of an amine by an anhydride.
Detailed Experimental Protocol
Materials:
-
Maleic Anhydride (99%)
-
6-Aminohexanoic Acid (99%)
-
Acetone (ACS grade)
-
Deionized Water
-
Hydrochloric Acid (1 M)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 6-aminohexanoic acid in 100 mL of acetone. Gentle warming may be required to achieve complete dissolution.
-
In a separate beaker, dissolve 7.5 g of maleic anhydride in 50 mL of acetone.
-
Slowly add the maleic anhydride solution to the stirred solution of 6-aminohexanoic acid at room temperature over a period of 30 minutes. The reaction is exothermic, and a white precipitate may begin to form.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 4 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting solid, add 100 mL of deionized water and stir to form a slurry.
-
Acidify the slurry to pH 2 with 1 M hydrochloric acid to ensure complete protonation of the carboxylic acid groups.
-
Collect the white solid by vacuum filtration and wash with cold deionized water (2 x 50 mL).
-
Dry the product in a vacuum oven at 50 °C to a constant weight.
Causality Behind Experimental Choices:
-
Solvent: Acetone is chosen as the reaction solvent due to its ability to dissolve both reactants and its relatively low boiling point, which facilitates its removal.[3][4]
-
Stoichiometry: A slight excess of maleic anhydride can be used to ensure complete consumption of the more valuable 6-aminohexanoic acid.
-
Temperature: The reaction is typically carried out at room temperature as it is sufficiently fast and avoids potential side reactions, such as isomerization to the fumaramic acid derivative.
-
Acidification: The final product is a dicarboxylic acid. Acidification of the aqueous slurry ensures that the product is in its neutral, less soluble form, maximizing the yield upon filtration.
Chemical Reactivity and Stability
The reactivity of (Z)-6-(3-Carboxyacrylamido)hexanoic acid is dominated by its three key functional groups: the two carboxylic acids and the maleamic acid moiety.
Reactivity of the Carboxylic Acid Groups
The two carboxylic acid groups can undergo standard reactions such as esterification and amidation. The terminal carboxylic acid of the hexanoic acid chain is sterically more accessible and is expected to be more reactive than the carboxylic acid group on the double bond. This differential reactivity can be exploited for selective chemical modifications.
Reactivity of the Maleamic Acid Moiety
The maleamic acid functionality is of particular interest due to its unique reactivity profile.
-
pH-Dependent Hydrolysis: The amide bond in maleamic acids is susceptible to hydrolysis, especially under acidic conditions.[22][23][24][25] This hydrolysis is intramolecularly catalyzed by the adjacent carboxylic acid group.[22][24] This property is highly relevant for the design of pH-sensitive linkers in drug delivery systems, allowing for the release of a conjugated drug in the acidic environment of tumors or endosomes.[23][26][27]
-
Isomerization: The (Z)-configuration of the double bond can isomerize to the thermodynamically more stable (E)-configuration (fumaramic acid derivative) under certain conditions, such as exposure to heat or certain catalysts.[28] This isomerization can significantly impact the biological activity and release kinetics of drug conjugates.
-
Cyclization to Maleimide: Upon treatment with dehydrating agents (e.g., acetic anhydride/sodium acetate), the maleamic acid can cyclize to form the corresponding N-substituted maleimide. Maleimides are highly reactive Michael acceptors and are widely used for the bioconjugation of thiols, such as cysteine residues in proteins.[][29]
-
Michael Addition: The electron-withdrawing nature of the adjacent carbonyl and carboxyl groups makes the double bond susceptible to Michael addition by nucleophiles.[30][31] While less reactive than the corresponding maleimide, this reactivity can be utilized under specific conditions.
Applications in Drug Development
The unique combination of a flexible spacer arm and a reactive, pH-sensitive headgroup makes (Z)-6-(3-Carboxyacrylamido)hexanoic acid and its derivatives highly valuable in drug development, particularly in the design of advanced drug delivery systems.
pH-Sensitive Linkers for Drug Conjugates
The most prominent application of this molecule is as a precursor to pH-sensitive linkers.[23][26][27] The maleamic acid linkage can be used to attach a drug to a carrier molecule, such as a polymer, nanoparticle, or antibody.[] In the neutral pH of the bloodstream (pH 7.4), the linker is relatively stable. However, upon reaching the slightly acidic microenvironment of a tumor or after internalization into the acidic endosomes or lysosomes of a cell, the linker undergoes hydrolysis, releasing the active drug.[26][32]
Experimental Workflow: Evaluation of pH-Dependent Drug Release
-
Conjugation: Synthesize the drug conjugate by coupling the drug molecule to (Z)-6-(3-Carboxyacrylamido)hexanoic acid.
-
Incubation: Incubate the drug conjugate in buffers of different pH values (e.g., pH 7.4 and pH 5.5) at 37 °C.
-
Sampling: At various time points, take aliquots of the incubation mixture.
-
Analysis: Analyze the samples by HPLC to quantify the amount of released drug and remaining conjugate.[24]
-
Data Interpretation: Plot the percentage of drug release versus time for each pH to determine the release kinetics.
Precursor for Maleimide Linkers in Antibody-Drug Conjugates (ADCs)
As mentioned, (Z)-6-(3-Carboxyacrylamido)hexanoic acid can be readily converted to the corresponding maleimide derivative. N-substituted maleimides are the most widely used reagents for the site-specific conjugation of drugs to antibodies via cysteine residues, forming stable thioether bonds.[][29][32][33][34][35] The hexanoic acid portion of the molecule serves as a flexible and hydrophilic spacer, which can improve the solubility and pharmacokinetic properties of the resulting ADC.
Conclusion and Future Perspectives
(Z)-6-(3-Carboxyacrylamido)hexanoic acid is a deceptively simple molecule with a wealth of chemical potential. Its straightforward synthesis, combined with the versatile reactivity of its functional groups, makes it an invaluable tool for chemists and drug development professionals. The pH-sensitivity of the maleamic acid linkage is a particularly attractive feature for the design of next-generation drug delivery systems that can respond to the unique physiological conditions of diseased tissues. As the field of targeted therapeutics continues to evolve, the demand for sophisticated and functional building blocks like (Z)-6-(3-Carboxyacrylamido)hexanoic acid will undoubtedly grow, paving the way for the development of more effective and safer medicines.
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